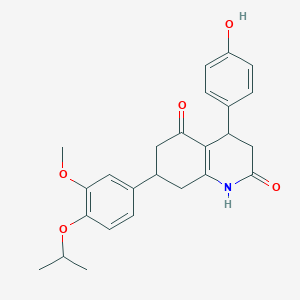

![molecular formula C18H17N3O2S B5560318 methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)

methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate" involves complex organic reactions. For instance, Moser et al. (2005) described a synthetic pathway that involves the reaction of a mixture of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, leading to a compound with a crystal structure displaying disorder within a methoxycarbonyl group (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray crystallography and other spectroscopic methods. Ziaulla et al. (2012) described the X-ray characterization of a similar compound, providing detailed insights into its crystal structure, including lattice parameters and intermolecular interactions (Ziaulla, Banu, Panchamukhi, Khazi, & Begum, 2012).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions due to the active functional groups present in their structure. For example, the aza-Wittig reaction has been used in the synthesis of benzothieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the reactivity of these compounds towards nucleophilic addition and cyclization reactions (Sun, Xu, & Ding, 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

- Researchers have developed new compounds, such as 2-substituted 3-aryl-8,9,10,11-tetrahydro-5-methyl[1]benzothieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones, using aza-Wittig reactions. These compounds were confirmed by various methods like IR, NMR, and X-ray diffraction, indicating their potential for varied applications (Liu, He, Ren, & Ding, 2006).

Biomedical Applications

- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound similar in structure, was found to be a potent and selective inhibitor of histone deacetylases, showing significant anticancer activity. This highlights the potential use of similar compounds in cancer therapy (Zhou et al., 2008).

Crystal and Molecular Structure Analysis

- The crystal and molecular structure of related compounds, like 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one, have been characterized, providing valuable insights for further structural modifications and applications (Ziaulla, Banu, Panchamukhi, Khazi, & Begum, 2012).

Antitumor and Antibacterial Agents

- Synthesis of thieno[3,2-d]pyrimidine derivatives demonstrated potent antitumor and antibacterial activities, indicating the potential of these compounds in developing new pharmaceuticals (Hafez, Alsalamah, & El-Gazzar, 2017).

Nonaqueous Capillary Electrophoresis

- Research on nonaqueous capillary electrophoretic separation of compounds with similar structures was conducted, demonstrating the technique’s usefulness for quality control in pharmaceuticals (Ye, Huang, Li, Xiang, & Xu, 2012).

Anti-inflammatory Screening

- Some derivatives were synthesized and screened for anti-inflammatory activity, showing significant potential compared to standard drugs. This underscores the therapeutic possibilities of these compounds in treating inflammation-related disorders (Prajapat & Talesara, 2016).

Structure-Directing Role in Metal Complexes

- The compound's derivatives played a structure-directing role in the self-assembly of metal complexes, suggesting applications in materials science and coordination chemistry (Xie et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-23-18(22)11-6-8-12(9-7-11)21-16-15-13-4-2-3-5-14(13)24-17(15)20-10-19-16/h6-10H,2-5H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOUFJRQBSIGCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5560242.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5560247.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5560267.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)

![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)

![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)

![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)